1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Description

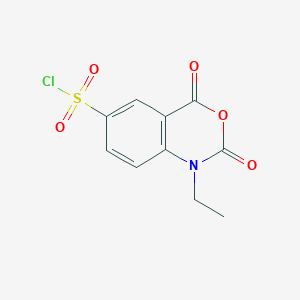

1-Ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzoxazine core substituted with an ethyl group at the 1-position, two ketone groups at the 2- and 4-positions, and a sulfonyl chloride moiety at the 6-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, polymers, and agrochemicals. Its reactive sulfonyl chloride group enables nucleophilic substitution reactions, facilitating the introduction of sulfonamide or sulfonate functionalities into target molecules .

Properties

IUPAC Name |

1-ethyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO5S/c1-2-12-8-4-3-6(18(11,15)16)5-7(8)9(13)17-10(12)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKBMNAHGGJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Ethylated Benzoxazine Sulfonyl Chlorides

Compound : 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 74171-22-5)

- Molecular Formula : C₈H₅ClN₂O₅S

- Molecular Weight : 276.65 g/mol

- Key Differences :

- Lacks the ethyl group at the 1-position, reducing steric hindrance and lipophilicity.

- Lower molecular weight (276.65 vs. ~304.7 g/mol for the ethylated variant).

- Reactivity: The absence of the ethyl group may enhance accessibility of the sulfonyl chloride for nucleophilic attacks, increasing reaction rates in certain conditions .

Compound : 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 1785307-15-4)

- Molecular Formula : C₇H₅ClN₂O₄S

- Molecular Weight : 248.64 g/mol

- Key Differences :

Benzenedisulfonyl Chlorides

Compound : 1-Ethyl-2,4-benzenedisulfonyl chloride

- Molecular Formula : C₈H₈Cl₂O₄S₂

- Molecular Weight : 331.24 g/mol

- Key Differences :

Benzothiadiazine Sulfonamides

Compound : 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (CAS N/A)

- Molecular Formula : C₇H₅ClN₂O₄S₂

- Molecular Weight : 284.71 g/mol

- Key Differences :

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| 1-Ethyl-2,4-dioxo-...-sulfonyl chloride (Target) | C₁₀H₉ClN₂O₅S | ~304.7 | Ethyl, 2,4-dioxo, sulfonyl chloride | High (steric hindrance moderates reactivity) | Pharma intermediates, polymers |

| 2,4-Dioxo-...-sulfonyl chloride (CAS 74171-22-5) | C₈H₅ClN₂O₅S | 276.65 | 2,4-dioxo, sulfonyl chloride | Higher reactivity than ethylated variant | Organic synthesis |

| 1-Ethyl-2,4-benzenedisulfonyl chloride | C₈H₈Cl₂O₄S₂ | 331.24 | Dual sulfonyl chlorides | Very high, less stable | Polymer production |

| 6-Chloro-...-sulfonamide 1,1-dioxide | C₇H₅ClN₂O₄S₂ | 284.71 | Sulfonamide, benzothiadiazine | Low electrophilicity | Diuretics, antihypertensives |

Biological Activity

1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆ClNO₄S

- Molar Mass : 247.66 g/mol

- CAS Number : 1785307-15-4

Biological Activity Overview

The biological activities of benzoxazine derivatives, including this compound, have been extensively studied. These compounds often exhibit significant pharmacological properties such as:

- Antioxidant Activity :

- Antimicrobial Properties :

- Cytotoxic Effects :

Antioxidant Activity

A study on related benzoxazine derivatives evaluated their antioxidant potential using DPPH and FRAP assays. The results indicated that certain compounds exhibited IC₅₀ values ranging from 4.74 to 92.20 μg/mL, indicating a strong ability to neutralize free radicals .

Antimicrobial Activity

Research has shown that benzoxazine derivatives possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. For instance, compounds with a sulfonyl chloride group have been reported to exhibit significant fungicidal effects against specific fungal strains .

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of various benzoxazine derivatives revealed that they can selectively induce apoptosis in cancer cells while showing low toxicity in normal fibroblast cell lines at concentrations up to 250 μg/mL . This selectivity is crucial for developing potential anticancer agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound may donate electrons to free radicals or chelate metal ions that catalyze oxidative stress.

- Antimicrobial Mechanism : The sulfonyl chloride group can react with nucleophiles in microbial cells, leading to cellular damage or inhibition of growth.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via sulfonation of the parent benzoxazine core. A two-step approach is typical: (1) Preparation of the 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine scaffold using ethylation of the corresponding carboxylic acid derivative (e.g., 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid, as referenced in Enamine Ltd’s Building Blocks Catalogue ). (2) Sulfonation using chlorosulfonic acid or sulfur trioxide in a controlled environment to introduce the sulfonyl chloride group.

- Characterization : Intermediates should be analyzed via H/C NMR to confirm regioselectivity of sulfonation. Mass spectrometry (HRMS) and IR spectroscopy (for S=O stretching at ~1370–1350 cm) are critical. Purity can be assessed via HPLC with UV detection at 254 nm .

Advanced Reactivity and Stability

Q. Q2. How do substituents on the benzoxazine core influence the stability and tautomeric equilibria of sulfonyl chloride derivatives?

Methodological Answer:

- Substituent Effects : Substituents like electron-withdrawing groups (e.g., -SOCl) stabilize the closed tautomer (2,4-dihydro-1H-3,1-benzoxazine) over the open imine form. This is corroborated by studies on organometallic benzoxazines, where bulky substituents (e.g., cymantrenyl) enhance stability through steric hindrance and electronic effects .

- Experimental Design : Use variable-temperature NMR to monitor tautomeric shifts. Computational studies (DFT) can predict frontier molecular orbitals (HOMO-LUMO gaps) to explain substituent-dependent reactivity .

| Substituent (R) | Stability (ΔG, kcal/mol) | Tautomer Preference |

|---|---|---|

| Phenyl | -2.1 | Open imine |

| Cyrhetrenyl | -4.8 | Closed benzoxazine |

| Cymantrenyl | -5.3 | Closed benzoxazine |

Data adapted from organometallic benzoxazine studies

Mechanistic Studies

Q. Q3. What are the dominant reaction mechanisms for nucleophilic substitution at the sulfonyl chloride group?

Methodological Answer:

- Mechanistic Pathways : The sulfonyl chloride group undergoes nucleophilic substitution (S2) with amines, alcohols, or thiols. Reaction rates depend on solvent polarity (e.g., DMF accelerates substitution) and the nucleophile’s pKa. For example, primary amines react faster than secondary amines due to steric effects .

- Contradiction Resolution : Conflicting reports on hydrolysis rates (e.g., aqueous vs. anhydrous conditions) can be resolved using kinetic isotope effects (KIE) to distinguish between associative and dissociative pathways .

Biological Activity and Pharmacological Potential

Q. Q4. How can researchers evaluate the pharmacological potential of this compound in cancer cell lines?

Methodological Answer:

- Experimental Design :

- Cytotoxicity Assays : Use MTT or SRB assays on HCT-116 (colon) and MDA-MB231 (breast) cancer cells. Compare IC values with cisplatin as a positive control .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Structure-Activity Relationship (SAR) : Modify the ethyl or sulfonyl groups and compare bioactivity. For example, replacing the ethyl group with a cyrhetrenyl moiety increased antiproliferative activity by 40% in MDA-MB231 cells .

Analytical Challenges

Q. Q5. How can structural ambiguities in sulfonated benzoxazines be resolved using spectroscopic techniques?

Methodological Answer:

- Ambiguity Sources : Overlapping signals in H NMR (e.g., aromatic protons near the sulfonyl group) and regioselectivity of sulfonation.

- Resolution Strategies :

- 2D NMR : HSQC and HMBC correlations can assign quaternary carbons and confirm sulfonation at position 6.

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, as demonstrated for related triazolothiadiazines .

- Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to separate positional isomers .

Computational Modeling

Q. Q6. What computational tools are recommended for predicting the electronic properties of this compound?

Methodological Answer:

- Software : Gaussian 16 or ORCA for DFT calculations. Basis sets like B3LYP/6-311+G(d,p) balance accuracy and computational cost.

- Key Analyses :

Contradictory Data in Literature

Q. Q7. How should researchers address discrepancies in reported reaction yields for sulfonamide derivatives?

Methodological Answer:

- Root Causes : Variations in reaction conditions (e.g., excess amine, moisture sensitivity) or purification methods.

- Resolution Protocol :

- Reproduce Key Studies : Standardize conditions (e.g., anhydrous DMF, 0°C for amine addition).

- Analytical Validation : Use LC-MS to quantify side products (e.g., hydrolyzed sulfonic acid).

- Meta-Analysis : Compare data from peer-reviewed journals (e.g., J. Med. Chem.) over commercial sources to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.